7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
CAS No.: 60771-18-8
Cat. No.: VC3813082
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60771-18-8 |
---|---|
Molecular Formula | C16H12Cl2N2O2 |
Molecular Weight | 335.2 g/mol |
IUPAC Name | 2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline |
Standard InChI | InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Standard InChI Key | PTQCMUDKRFNQCR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinazoline core substituted at positions 2, 4, 6, and 7. Key functional groups include:
-
Chlorine atoms at positions 2 and 4, enhancing electrophilic reactivity.
-
Methoxy group (-OCH) at position 6, contributing to steric and electronic modulation.
-
Benzyloxy group (-OCHCH) at position 7, providing lipophilicity and structural versatility .
The SMILES notation precisely encodes this arrangement, highlighting the spatial orientation of substituents .
Physical and Chemical Properties
Critical physicochemical parameters include:
The compound’s low vapor pressure and moderate logP value suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration .
Synthesis and Manufacturing
Analytical Characterization
Structural validation typically employs:
-
H NMR: Identifies proton environments, particularly aromatic and methoxy signals.
-
Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 335.19) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a critical building block for quinazoline-based therapeutics, including:
-
Kinase Inhibitors: Modifications at positions 2 and 4 enable targeting of ATP-binding pockets in tyrosine kinases .
-
Anticancer Agents: Derivatives have shown promise in preclinical studies against solid tumors, particularly those driven by EGFR mutations .
-
Antiviral Compounds: Structural analogs inhibit viral protease activity, as explored in recent patent filings .
Structure-Activity Relationship (SAR) Insights
-
Chlorine Substitution: Dual chloro groups enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .
-
Benzyloxy Group: Increases metabolic stability compared to smaller alkoxy substituents, prolonging half-life in vivo .
Future Directions and Research Gaps
Unresolved Challenges
-
Synthetic Optimization: Improved yields for dichloro derivatives remain unexplored.
-
Toxicology Profiles: No in vivo data are publicly available, necessitating preclinical safety studies.
-
Formulation Strategies: Enhanced aqueous solubility via prodrug design could broaden therapeutic utility .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume